molecular formula C25H29N5O2 B11421932 8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B11421932
M. Wt: 431.5 g/mol
InChI Key: DIIIEHTVPOFOGT-UHFFFAOYSA-N
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Description

8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with bisbenzylamino, butyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the bisbenzylamino, butyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the purine core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
  • 3,7-Dihydro-3-methyl-1H-purine-2,6-dione

Uniqueness

8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

7-butyl-8-[(dibenzylamino)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H29N5O2/c1-3-4-15-30-21(26-23-22(30)24(31)27-25(32)28(23)2)18-29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3,(H,27,31,32)

InChI Key

DIIIEHTVPOFOGT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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